molecular formula C8H13F2N B577547 2,2-Difluoro-7-azaspiro[3.5]nonane CAS No. 1263181-92-5

2,2-Difluoro-7-azaspiro[3.5]nonane

Cat. No.: B577547
CAS No.: 1263181-92-5
M. Wt: 161.196
InChI Key: CYBQIURZQOPXGG-UHFFFAOYSA-N
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Description

2,2-Difluoro-7-azaspiro[3.5]nonane is a chemical compound with the molecular formula C₈H₁₄F₂N. It is a spirocyclic amine, characterized by the presence of a spiro junction where two rings share a single atom. The compound is notable for its two fluorine atoms attached to the same carbon, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-7-azaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic ketone with a fluorinating agent in the presence of a base. The reaction conditions often include:

    Temperature: Moderate to high temperatures to facilitate the reaction.

    Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Catalysts: Bases like potassium carbonate or sodium hydride to deprotonate intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include:

    Continuous Stirred-Tank Reactors (CSTR): To ensure uniform mixing and temperature control.

    Purification Steps: Including distillation and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-7-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including halides, amines, or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2-Difluoro-7-azaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-7-azaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or electrostatic interactions. The spirocyclic structure may also contribute to its unique reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-7-azaspiro[3.5]octane: Similar structure but with a different ring size.

    2,2-Difluoro-7-azaspiro[3.5]decane: Another spirocyclic compound with a larger ring.

Uniqueness

2,2-Difluoro-7-azaspiro[3.5]nonane is unique due to its specific ring size and the presence of two fluorine atoms on the same carbon. This combination can result in distinct chemical properties and reactivity compared to other spirocyclic compounds.

Biological Activity

2,2-Difluoro-7-azaspiro[3.5]nonane is a fluorinated spirocyclic amine compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. Its molecular formula is C8H14F2NC_8H_{14}F_2N, and it is characterized by the presence of two fluorine atoms, which enhance its chemical reactivity and biological interactions.

The compound's spirocyclic structure contributes to its stability and reactivity. The fluorine atoms improve binding affinity to biological targets, such as enzymes and receptors, through strong hydrogen bonding and electrostatic interactions. This mechanism is crucial for its potential therapeutic applications, particularly in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in the treatment of infections.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation. The unique structural features of this compound may enhance its interactions with cancer-related molecular targets.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of this compound:

  • Inhibition of KRAS G12C : A study highlighted the design and synthesis of derivatives based on azaspiro compounds that target the KRAS G12C mutation, a known driver in various cancers. These derivatives demonstrated potent inhibitory effects, suggesting that similar spirocyclic compounds could be effective against oncogenic pathways .
  • GPR119 Agonists : Research into related compounds has identified GPR119 agonists derived from azaspiro frameworks that showed favorable pharmacokinetic profiles and glucose-lowering effects in diabetic models, indicating potential applications in metabolic disorders .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityMechanism of ActionReference
This compoundAntimicrobial, AnticancerEnzyme inhibition, Receptor binding
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneKRAS G12C inhibitionCovalent binding to mutated cysteine
GPR119 AgonistsGlucose-loweringActivation of GPR119 receptor

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions designed to optimize yield and purity. Its applications extend beyond medicinal chemistry; it is also explored for use in developing new materials and chemical processes due to its unique properties.

Properties

IUPAC Name

2,2-difluoro-7-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N/c9-8(10)5-7(6-8)1-3-11-4-2-7/h11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBQIURZQOPXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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